4-tert-Butyl-o-thiocresol
Description
Contextualization within Aromatic Thiol Chemistry and Organosulfur Compounds
Organosulfur compounds, which are organic molecules containing a carbon-sulfur bond, are fundamental in chemistry and biology. wikipedia.orgtaylorandfrancis.com This class of compounds is exceptionally diverse, including naturally occurring substances like the amino acids cysteine and methionine, as well as vital pharmaceuticals such as penicillin. wikipedia.org Thiols, or mercaptans, are the sulfur analogs of alcohols (R-SH) and are a significant subgroup of organosulfur compounds. wikipedia.org They are generally more acidic and more easily oxidized than their alcohol counterparts. wikipedia.org
Aromatic thiols, such as thiophenol and its derivatives, are characterized by a thiol group directly attached to an aromatic ring. 4-tert-Butyl-o-thiocresol is a derivative of o-thiocresol (2-methylbenzenethiol), placing it firmly within this category. The presence of the thiol group makes it a reactive nucleophile and susceptible to oxidation, while the aromatic ring and its alkyl substituents (methyl and tert-butyl groups) influence its steric and electronic properties. cymitquimica.com The tert-butyl group, in particular, provides significant steric hindrance, which can modulate the reactivity of the thiol group and the aromatic ring. cymitquimica.commdpi.com
Historical Development of Aromatic Alkylation and Thiol Synthesis Relevant to this compound
The synthesis of this compound is intrinsically linked to the historical development of aromatic alkylation reactions, most notably the Friedel-Crafts reaction discovered in 1877. libretexts.org This reaction involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org This method provided a foundational strategy for attaching alkyl groups to aromatic systems.
The specific synthesis of this compound often involves the direct alkylation of o-thiocresol with isobutylene (B52900). google.comacs.org Research has shown that this reaction can be successfully carried out under pressure using a boron trifluoride-phosphoric acid complex (BF₃-H₃PO₄) as a catalyst. google.com This method proved effective for selectively introducing the tert-butyl group onto the aromatic ring of the thiol without sacrificing the reactive thiol group itself, a significant challenge in earlier alkylation techniques for aromatic thiols. acs.org
General laboratory synthesis of thiols can be achieved through various routes, including the reaction of organolithium compounds or Grignard reagents with elemental sulfur, or the alkylation of sodium hydrosulfide. wikipedia.org For aromatic thiols specifically, a common method is the reduction of arenesulfonyl chlorides. britannica.com However, for producing this compound, the direct alkylation of the parent thiocresol (o-thiocresol) has been a targeted industrial approach. google.comacs.org
Overview of Key Academic Research Trajectories for this compound
Research involving this compound has primarily focused on its application as a specialized chemical intermediate. A significant area of investigation has been its use as a rubber peptizer. google.com While o-thiocresol itself has peptizing properties, its strong, unpleasant odor is a major drawback. The introduction of the tert-butyl group to form this compound results in a compound that retains its peptizing capabilities while being substantially less odorous, making it more suitable for industrial use. google.com
Further research has positioned this compound and related p-tert-butylthiophenols as valuable intermediates for creating a range of industrial products. These include antioxidants, detergents, corrosion inhibitors, and additives for lubricating oils. google.comacs.org The reactivity of the thiol group allows for further chemical modifications to produce these various derivatives. For example, the corresponding metal salts or phosphate (B84403) esters are considered for use as antioxidant additives in lubricants. google.com
A 1958 report highlighted a new alkylating reaction that successfully tamed the odor of mercaptans like o-thiocresol by converting them to their tert-butyl derivatives, thereby opening up industrial applications for large quantities of these low-cost by-products from gasoline desulfurization. acs.org The direct tert-butylation of o-thiocresol was reported to yield 53% of this compound. acs.org A later patent detailed the process, exploring the effects of catalyst concentration, reaction time, and reactant ratios on the yield and conversion rate. google.com For instance, at a catalyst concentration of 10% by weight and a reaction temperature of 80°C, a nearly complete conversion of o-thiocresol was achieved in 3.5 hours. google.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆S nih.gov |
| Molecular Weight | 180.31 g/mol nih.gov |
| Synonyms | 4-tert-Butyl-2-methylbenzenethiol, 4-(1,1-Dimethylethyl)-2-methylbenzenethiol cymitquimica.com |
| Appearance | Colorless to pale yellow liquid cymitquimica.com |
| Odor | Distinctive thiol-like odor cymitquimica.com |
| InChI Key | DUZJXKYBSMFDIU-UHFFFAOYSA-N nih.gov |
| CAS Number | 15570-10-2 cymitquimica.com |
Table 2: Research Findings on the Synthesis of this compound from o-Thiocresol
| Parameter | Condition | Outcome | Reference |
| Reactants | o-Thiocresol and Isobutylene | Production of this compound | google.comacs.org |
| Catalyst | Boron trifluoride-phosphoric acid complex | Facilitates selective ring butylation | google.com |
| Reaction Time | 3.5 hours | Virtually complete conversion of o-thiocresol | google.com |
| Reaction Temperature | 80 °C | Optimal for high conversion | google.com |
| Catalyst Concentration | 5-10% by weight of o-thiocresol | 91.8% conversion at 5%; higher concentrations showed no marked increase | google.com |
| Isobutylene/Thiocresol Molar Ratio | 0.9 | 99.3% conversion of o-thiocresol; 67.0% yield of 4-t-butyl-o-thiocresol | google.com |
| Isobutylene/Thiocresol Molar Ratio | 1.3 | 100% conversion of o-thiocresol; 53.3% yield of 4-t-butyl-o-thiocresol | google.com |
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-2-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZJXKYBSMFDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051751 | |
| Record name | 4-tert-Butyl-2-methylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15570-10-2 | |
| Record name | 4-tert-Butyl-o-thiocresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-o-thiocresol | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butyl-2-methylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-TERT-BUTYL-O-THIOCRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI73741492 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Precursor Chemistry of 4 Tert Butyl O Thiocresol
Indirect Synthetic Routes to 4-tert-Butyl-o-thiocresol
Indirect synthetic pathways are crucial for producing this compound, often involving the transformation of precursor molecules. These methods include the cleavage of specific sulfur-containing compounds and the derivatization of sulfonyl chlorides.
Cleavage of tert-Butyl Thioethers and Sulfides
A significant route to obtaining thiophenols involves the cleavage of a tert-alkyl group from a sulfur atom in S-substituted thiophenols. google.com This process, termed sulfide-cleavage debutylation, can be applied to produce this compound from its corresponding sulfide (B99878) precursor, t-butyl 4-t-butyl-o-tolyl sulfide. google.com This sulfide is sometimes formed as a minor byproduct during the butylation of o-thiocresol and can be readily separated due to its higher boiling point. google.com Once isolated, it can be cleaved to yield additional this compound. google.com
The general principle of cleaving S-tert-butyl thioethers is well-established, though they are noted to be less susceptible to acidolysis with agents like trifluoroacetic acid and HCl compared to their O-tert-butyl ether counterparts. thieme-connect.de Various reagents can effect this cleavage, including strong acids like neat HF, tetrafluoroboric acid, or combinations like bromotrimethylsilane (B50905) in trifluoroacetic acid. thieme-connect.de A mixture of tert-butyl 4-(tert-butyl)phenyl sulfide, thiophenol, and a boron trifluoride-phosphoric acid complex, when heated, can yield 4-tert-Butylthiophenol (B146185), demonstrating a parallel cleavage and rearrangement mechanism for the para-isomer. chemicalbook.com
Derivatization from Substituted Benzenesulfonyl Chlorides
A common and effective method for synthesizing thiophenols is the reduction of the corresponding benzenesulfonyl chloride. wikipedia.org This approach is generally preferred for its high yields of pure product, provided the starting molecule lacks other reducible groups. orgsyn.org For the synthesis of this compound, the precursor would be 4-tert-butyl-2-methylbenzenesulfonyl chloride.
The general procedure involves the reduction of the sulfonyl chloride using zinc dust and a strong acid, such as sulfuric or hydrochloric acid. wikipedia.orgorgsyn.org A specific protocol for the para-isomer, 4-tert-butylthiophenol, involves reacting 4-tert-butylbenzenesulfonyl chloride with reagents including chlorosulfonic acid, triphenylphosphine, iron, and sodium sulfide in water at elevated temperatures (200 °C), achieving a high yield of 93.7%. chemicalbook.com This demonstrates a robust method that can be adapted for the ortho-isomer.
Table 1: Synthesis of 4-tert-butylthiophenol from 4-tert-butylbenzenesulfonyl chloride
| Reactant | Reagents | Conditions | Yield | Reference |
| 4-tert-butylbenzenesulfonyl chloride | water, chlorosulfonic acid, triphenylphosphine, iron, sodium sulfide | 200 °C, 4 hours | 93.7% | chemicalbook.com |
Separation and Purification Strategies for this compound from Isomeric Mixtures
The separation of thiocresol isomers is challenging because their boiling points are very close, precluding effective separation by standard fractional distillation. google.com A patented method addresses this by exploiting differences in reactivity between ortho-, meta-, and para-thiocresol isomers towards butylation. google.com
In this process, a mixture of thiocresol isomers is treated with isobutylene (B52900) in the presence of a ring-alkylating catalyst. Under these conditions, o-thiocresol undergoes selective ring alkylation to form this compound. google.com In contrast, the m- and p-thiocresol isomers undergo S-alkylation to form t-butyl m-tolyl sulfide and t-butyl p-tolyl sulfide, respectively. google.com The resulting products have sufficiently different boiling points to allow for their separation via fractional distillation. The this compound can be isolated, and the separated t-butyl tolyl sulfides can then be subjected to sulfide-cleavage debutylation to recover the individual m- and p-thiocresols. google.com
Table 2: Boiling Points of Key Compounds in Thiocresol Isomer Separation
| Compound | Boiling Point | Reference |
| 4-t-butyl-o-thiocresol | 136.5 °C / 50 mmHg | google.com |
| t-butyl p-tolyl sulfide | 139.5 °C / 50 mmHg | google.com |
| t-butyl 4-t-butyl-o-tolyl sulfide | 156 °C / 20 mmHg | google.com |
Analogous Thiophenol Synthesis Principles Applicable to this compound
Several general synthetic principles for preparing thiophenols can be applied to the synthesis of this compound, even if not explicitly documented for this specific compound. These methods provide versatile pathways from different classes of precursors.
Newman–Kwart Rearrangement Pathways
The Newman–Kwart rearrangement is a powerful tool for the synthesis of thiophenols from phenols. wikipedia.orgorganic-chemistry.org The process involves the thermal intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, forming a more thermodynamically stable S-aryl thiocarbamate. organic-chemistry.orgjk-sci.com
The synthesis sequence begins with the deprotonation of a phenol (B47542) (in this case, 4-tert-butyl-2-methylphenol) followed by reaction with a dialkylthiocarbamoyl chloride to form the O-aryl thiocarbamate intermediate. wikipedia.orgjk-sci.com This intermediate is then heated, typically at high temperatures (200-300 °C), to induce the rearrangement. wikipedia.orgchem-station.com The resulting S-aryl thiocarbamate is subsequently hydrolyzed, usually under alkaline conditions, to yield the final thiophenol product. wikipedia.orgorganic-chemistry.org The driving force for the rearrangement is the favorable conversion of a C=S double bond into a more stable C=O double bond. organic-chemistry.orgchem-station.com Recent advancements have introduced milder reaction conditions using palladium catalysis or photoredox catalysis, which can lower the required temperature significantly. wikipedia.orgchem-station.comnih.gov
Table 3: Overview of the Newman-Kwart Rearrangement
| Step | Description | Key Reagents/Conditions | Reference |
| 1 | Formation of O-aryl thiocarbamate | Phenol, Base, Dialkylthiocarbamoyl chloride | wikipedia.org, organic-chemistry.org |
| 2 | Rearrangement | Heat (200-300 °C), or Pd/Photoredox catalyst | wikipedia.org, chem-station.com |
| 3 | Hydrolysis | Aqueous NaOH or KOH | organic-chemistry.org |
Leuckart Thiophenol Reaction Analogues
The Leuckart thiophenol reaction provides another classical route to thiophenols, starting from anilines. wikipedia.orgorganic-chemistry.org The first step involves converting the aniline (B41778) (e.g., 4-tert-butyl-2-methylaniline) into an aryl diazonium salt. orgsyn.orgorganic-chemistry.org This diazonium salt is then reacted with a potassium alkyl xanthate. organic-chemistry.org
The resulting intermediate, a diazoxanthate, is gently warmed, often in a slightly acidic cuprous medium, to decompose into an aryl xanthate. wikipedia.orgwikipedia.org The final step is the alkaline hydrolysis of the aryl xanthate, which liberates the desired thiophenol. organic-chemistry.orgwikipedia.org While effective, this method is known to be associated with potential side reactions. orgsyn.org
Reductive Approaches from Sulfonyl Chlorides
One of the primary methods for producing aryl thiols is through the reduction of the more easily accessible aryl sulfonyl chlorides. google.com A variety of reduction processes have been utilized for this purpose. google.com For instance, the synthesis of 4-tert-butylthiophenol from p-tert-butylbenzenesulfonyl chloride has been successfully achieved, providing a strong procedural basis for the synthesis of this compound. chemicalbook.com In this reported synthesis, a mixture of p-tert-butylbenzenesulfonyl chloride, water, and chlorosulfonic acid is treated with triphenylphosphine, iron, and sodium sulfide. chemicalbook.com The reaction is conducted at an elevated temperature to afford the corresponding thiol in high yield. chemicalbook.com This method highlights a robust reductive system capable of converting a sulfonyl chloride to a thiol functionality.
Another widely applicable method involves the use of zinc dust in the presence of an acid, such as acetic acid or sulfuric acid. google.com This classical approach is effective but can generate significant amounts of metal salt byproducts. google.com Catalytic hydrogenation offers a cleaner alternative. The reduction of aromatic sulfonyl chlorides, such as p-toluenesulfonyl chloride, can be accomplished using a palladium catalyst under a moderate pressure of hydrogen. Current time information in Bangalore, IN. This process is typically performed in the presence of a mild base to neutralize the hydrogen chloride that is formed during the reaction. google.comCurrent time information in Bangalore, IN.
The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome. The table below summarizes a representative reductive approach for a structurally similar sulfonyl chloride, which can be adapted for the synthesis of this compound.
Table 1: Reductive Synthesis of 4-tert-butylthiophenol from p-tert-butylbenzenesulfonyl Chloride
| Precursor | Reagents | Solvent/Additive | Temperature | Product | Yield | Reference |
| p-tert-Butylbenzenesulfonyl chloride | triphenylphosphine, iron, sodium sulfide | Water, chlorosulfonic acid | 200 °C | 4-tert-Butylthiophenol | 93.7% | chemicalbook.com |
This data underscores the feasibility of employing a multi-component reductive system at high temperatures to achieve the desired transformation from a sulfonyl chloride to the corresponding thiol. The application of similar conditions to 4-tert-butyl-o-toluenesulfonyl chloride is expected to yield this compound.
Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl O Thiocresol
Thiol Group Transformations
The thiol group of 4-tert-butyl-o-thiocresol is the primary site of its chemical reactivity, participating in a variety of reactions including oxidation, alkylation, and addition reactions.
Thiols are readily oxidized to form disulfides, and this compound is no exception. This transformation involves the formation of a sulfur-sulfur bond between two thiol molecules and can be achieved using a range of oxidizing agents or catalysts. wikipedia.org The resulting disulfide is known as bis(4-tert-butyl-2-methylphenyl) disulfide.
The formation of symmetrical disulfides from thiols is a common oxidative coupling reaction. researchgate.net This process generally involves the removal of two hydrogen atoms from two thiol molecules, which then join to form a disulfide linkage. The oxidation can proceed through different mechanistic pathways, often depending on the oxidant used. nih.gov Common pathways include two-electron oxidations that may proceed via a sulfenic acid intermediate (RSOH) or a one-electron oxidation that generates thiyl radicals (RS•). nih.gov The recombination of two thiyl radicals directly yields the disulfide. nih.gov A variety of reagents can effect this transformation, including oxygen, often catalyzed by a base or a metal complex. wikipedia.orgrsc.org
Research has shown that potassium tert-butoxide (tBuOK) can trigger the oxidative coupling of various aromatic and alkyl thiols to their corresponding symmetrical disulfides under ambient conditions (25 °C) in a short time. rsc.orgrsc.orgnih.gov This method is efficient, with both electron-rich and electron-poor aromatic thiols providing moderate to excellent yields of the symmetrical disulfide. rsc.orgnih.gov
| Thiol Reactant | Catalyst/Conditions | Product | Yield | Reference |
| Aromatic Thiols | tBuOK (0.01 mmol), THF, 25 °C, 2-4 h | Symmetrical Disulfides | 61-99% | nih.gov |
| Alkyl Thiols | tBuOK (0.01 mmol), THF, 25 °C, 2-4 h | Symmetrical Disulfides | 67-93% | nih.gov |
While the synthesis of symmetrical disulfides is straightforward, the formation of unsymmetrical disulfides is more challenging due to the potential for co-production of symmetrical byproducts. rsc.org Disulfide metathesis, or interchange, represents a key strategy for accessing unsymmetrical disulfides. nih.govrsc.org This equilibrium process involves the reaction of two different symmetrical disulfides or a thiol and a disulfide to generate an unsymmetrical disulfide. rsc.orgnih.gov
A notable method involves the use of potassium tert-butoxide (tBuOK) to trigger the metathesis of aromatic disulfides with alkyl disulfides. rsc.org This reaction proceeds efficiently at 60 °C in THF, accommodating a range of functional groups on the aromatic disulfide, including both electron-donating and electron-withdrawing substituents, to produce unsymmetrical disulfides in excellent yields. rsc.orgnih.gov The reaction is also effective when starting from an aromatic thiol and an alkyl disulfide. nih.gov In this case, it is believed that the thiol first undergoes oxidative dimerization to the symmetrical disulfide, which then participates in the metathesis reaction. rsc.orgnih.gov
Table 1: tBuOK-Triggered Synthesis of Unsymmetrical Disulfides via Metathesis Reaction conditions: Aromatic thiol (0.2 mmol) or aromatic disulfide (0.1 mmol), alkyl disulfide (0.2 mmol), tBuOK (0.01 mmol), THF, 60 °C, 8 h. nih.govresearchgate.net
| Aromatic Substrate | Alkyl Disulfide | Product | Isolated Yield | Reference |
| p-Tolylthiol | Di-tert-butyl disulfide | tert-Butyl p-tolyl disulfide | 91% | nih.govresearchgate.net |
| 4-Methoxyphenylthiol | Di-tert-butyl disulfide | tert-Butyl 4-methoxyphenyl (B3050149) disulfide | 92% | nih.govresearchgate.net |
| 4-Fluorophenylthiol | Di-tert-butyl disulfide | tert-Butyl 4-fluorophenyl disulfide | 95% | nih.govresearchgate.net |
| 4-Chlorophenylthiol | Di-tert-butyl disulfide | tert-Butyl 4-chlorophenyl disulfide | 88% | nih.govresearchgate.net |
| 4-Aminothiophenol | Di-tert-butyl disulfide | tert-Butyl 4-aminophenyl disulfide | 86% | nih.govresearchgate.net |
| p-Tolyl disulfide | Dicyclohexyl disulfide | Cyclohexyl p-tolyl disulfide | 90% | nih.govresearchgate.net |
Potassium tert-butoxide (tBuOK), traditionally known as a strong, non-nucleophilic base, has emerged as a versatile reagent in mediating transition-metal-free coupling reactions. rsc.orgrsc.org In the context of disulfide synthesis, tBuOK can trigger the oxidative coupling of thiols. rsc.orgnih.gov The reaction is believed to proceed through a radical pathway, where the base facilitates the oxidation of the thiol. rsc.org
The proposed mechanism for the tBuOK-triggered oxidative coupling of thiols to symmetrical disulfides involves the initial formation of a thiolate anion. This anion can then be oxidized, possibly by atmospheric oxygen, to a thiyl radical. Two thiyl radicals then combine to form the disulfide bond. nih.gov For the synthesis of unsymmetrical disulfides via metathesis, tBuOK is crucial for initiating the reaction, as no product is formed in its absence. researchgate.net It facilitates the cleavage and reformation of S-S bonds, allowing the system to reach an equilibrium that can favor the unsymmetrical product under appropriate conditions. rsc.orgnih.gov
The thiol group of this compound can be readily alkylated to form thioethers (sulfides). This reaction typically proceeds via a nucleophilic substitution mechanism (SN2). The thiol is first deprotonated by a base to form the corresponding thiophenolate anion. This anion is a potent nucleophile that readily attacks an alkyl halide or other electrophile, displacing the leaving group and forming a C-S bond. wikipedia.orgresearchgate.net
C6H5SH + Base → C6H5S- C6H5S- + R-X → C6H5S-R + X-
This method is highly versatile, and various alkylating agents can be used to introduce different alkyl or aryl groups. researchgate.netmdpi.com Environmentally friendly protocols have been developed that utilize water as a solvent and a simple base like potassium carbonate or triethylamine, allowing for high yields of thioethers from a wide range of thiols and alkyl halides. researchgate.net These reactions are generally efficient and tolerate various functional groups. researchgate.net
The thiophenolate anion derived from this compound can also act as a nucleophile in Michael addition (or conjugate addition) reactions. wikipedia.orgmasterorganicchemistry.com In this type of reaction, the nucleophilic thiol adds to the β-carbon of an α,β-unsaturated carbonyl compound, such as an enone or enal. masterorganicchemistry.comnih.gov The driving force for this reaction is the formation of a new carbon-sulfur single bond. masterorganicchemistry.com
The general mechanism involves the attack of the thiolate on the electrophilic alkene, leading to the formation of an enolate intermediate, which is then protonated to give the final adduct. masterorganicchemistry.com The reactivity in Michael additions is influenced by the steric and electronic properties of both the thiol and the Michael acceptor. nih.gov This reaction is a powerful tool for carbon-sulfur bond formation and has been widely used in organic synthesis. metu.edu.trresearchgate.net
Oxidative Coupling with Amines for Sulfenamide (B3320178), Sulfinamide, and Sulfonamide Formation
The oxidative coupling of thiols with amines represents a direct and atom-economical method for the construction of sulfur-nitrogen bonds, leading to the formation of sulfenamides, sulfinamides, and sulfonamides. rsc.orgresearchgate.net While specific studies on this compound are limited, extensive research on structurally similar aromatic thiols, such as p-thiocresol, provides significant insights into its expected reactivity. These reactions typically proceed via the formation of a disulfide intermediate or through a metal-catalyzed cross-dehydrogenative coupling mechanism. rsc.orgresearchgate.net
The selective synthesis of sulfenamides, sulfinamides, or sulfonamides from a common thiol and amine precursor is achievable by carefully controlling the reaction conditions, including the catalyst, oxidant, and solvent. rsc.orgresearchgate.net
Sulfenamide Formation: The synthesis of sulfenamides through the oxidative coupling of thiols and amines has been achieved using various catalytic systems. For instance, a copper(I) iodide (CuI) catalyst with 2,2′-bipyridine (bpy) as a ligand in dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective. rsc.orgresearchgate.net In a model reaction, p-thiocresol reacted with tert-butylamine (B42293) to produce the corresponding sulfenamide in high yield. rsc.orgresearchgate.net Heterogeneous catalysts, such as cobalt nanoparticles supported on nitrogen-doped carbon, have also been developed for the aerobic oxidative coupling of thiols and amines, offering the advantage of catalyst recyclability. researchgate.netnih.gov Mechanistic studies suggest that these reactions can proceed through a radical pathway involving a disulfide intermediate. researchgate.net An alternative pathway involves the formation of an ArS–Cu(II) complex, which then reacts with the amine, followed by reductive elimination to yield the sulfenamide. rsc.org
Sulfinamide and Sulfonamide Formation: By modifying the catalytic system and reaction atmosphere, the oxidative coupling can be directed towards the formation of sulfinamides or sulfonamides. When the copper-catalyzed reaction of a thiophenol with an amine is performed under an oxygen atmosphere, the corresponding sulfonamide is preferentially formed. rsc.org The synthesis of sulfinamides can be selectively achieved by employing a dual catalytic system, such as a combination of palladium chloride (PdCl₂) and CuI with a bpy ligand. rsc.org Furthermore, an electrochemical approach enables the direct oxidative coupling of thiols and amines to form sulfonamides without the need for external chemical oxidants or catalysts, with hydrogen as the only byproduct. beilstein-journals.org
Table 1: Catalytic Systems for Oxidative Coupling of Aromatic Thiols and Amines
| Desired Product | Catalyst/Promoter | Oxidant | Key Reaction Conditions | Reference |
|---|---|---|---|---|
| Sulfenamide | CuI / 2,2'-bipyridine | Air | DMSO, 60 °C | rsc.orgresearchgate.net |
| Sulfenamide | Co-NC (heterogeneous) | O₂ | DMSO, K₂CO₃, 45-60 °C | researchgate.netnih.gov |
| Sulfenamide | I₂ / MnO₂ | Aerobic | DMF, 80 °C | iupac.org |
| Sulfinamide | PdCl₂ / CuI / 2,2'-bipyridine | Air | DMSO | rsc.org |
| Sulfonamide | CuI / 2,2'-bipyridine | O₂ | DMSO | rsc.org |
| Sulfonamide | Electrochemical | None (Anodic Oxidation) | MeCN/H₂O, K₃PO₄ | beilstein-journals.org |
Radical and Ionic Reaction Pathways
The reaction pathways of aromatic thiols like this compound are significantly influenced by the generation of radical and ionic intermediates. The sulfur-hydrogen bond is relatively weak, facilitating the formation of thiyl radicals, while the electron-rich aromatic ring allows for the formation of radical cations through electron transfer processes. nih.govwikipedia.org
Thiyl radicals (ArS•) are key intermediates in many reactions of aromatic thiols. nih.gov They can be generated through various methods, including homolytic cleavage of the S-H bond by radical initiators (e.g., AIBN), photolysis, or one-electron oxidation processes. nih.govmdpi.com The reaction of butyl radicals with thiophenols, for example, is a major source of aromatic thiyl radicals. rsc.org The stability of aromatic thiyl radicals is enhanced by resonance delocalization of the unpaired electron into the aromatic ring. whiterose.ac.ukmdpi.com
Once generated, thiyl radicals exhibit diverse reactivity. They readily participate in hydrogen atom transfer (HAT) reactions, abstracting hydrogen atoms from suitable donors. researchgate.net They are also known to add efficiently to unsaturated systems like alkenes and alkynes, a process central to thiol-ene and thiol-yne reactions. nih.gov The electrophilicity of thiyl radicals allows them to react favorably with electron-rich double bonds. iupac.org The reversibility of the thiol-ene reaction is a key feature, with the stability of the resulting carbon-centered radical influencing the reaction equilibrium. nih.gov
Aromatic thiols can undergo one-electron transfer to form thiol radical cations (ArSH•⁺). rsc.org This process has been studied using techniques like pulse radiolysis, where electron transfer occurs from the thiol to a radical cation of a solvent like n-butyl chloride. rsc.orgresearchgate.netresearchgate.net The formation of the radical cation is a diffusion-controlled process. researchgate.netresearchgate.net
Thiol radical cations are characterized by distinct optical absorption spectra. rsc.orgresearchgate.net For instance, the radical cations of thiophenol and thiocresols exhibit absorption bands in the visible region of the spectrum. rsc.org Quantum chemical calculations have been employed to understand the charge distribution and reactivity of these species. rsc.org The positive charge and spin density in the radical cation are delocalized over the entire molecule, including both the sulfur atom and the aromatic ring. researchgate.net These radical cations are acidic and can undergo deprotonation to form the corresponding thiyl radical. beilstein-journals.org
Electron transfer is a fundamental process in the chemistry of aromatic thiols. The reaction of an aromatic thiol with a radical cation such as n-butyl chloride radical cation (BuCl•⁺) can proceed through two parallel pathways. rsc.orgresearchgate.net
Direct Electron Transfer: This pathway involves a simple, outer-sphere electron transfer from the aromatic thiol to the radical cation, resulting in the formation of the thiol radical cation (ArSH•⁺) and a neutral molecule. ArSH + BuCl•⁺ → ArSH•⁺ + BuCl rsc.orgresearchgate.net
Electron Transfer followed by Deprotonation: A more complex pathway involves the formation of an encounter complex (ArSH···ClBu•⁺) where electron transfer is immediately followed by deprotonation, leading directly to the formation of a thiyl radical (ArS•). rsc.orgresearchgate.net ArSH + BuCl•⁺ → [ArSH···ClBu•⁺] → ArS• + BuCl + H⁺
The branching ratio between these two pathways depends on the specific aromatic thiol and the reaction conditions. rsc.org Photocatalytic systems using sensitizers like Ru(II) or Ir(III) complexes can also initiate electron transfer from thiols, generating thiyl radical cations which, after deprotonation, lead to thiyl radicals that can participate in subsequent reactions like thiol-ene coupling. beilstein-journals.org
Intermolecular Interactions and Non-Covalent Bonding
Beyond covalent bond-forming reactions, the behavior of this compound is influenced by non-covalent interactions, which are crucial for molecular recognition and self-assembly.
The interaction between a thiol's S-H group and an aromatic π system, known as an S-H/π interaction, is a significant non-covalent force. researchgate.netacs.orgnih.gov This interaction is not purely electrostatic but has a substantial stereoelectronic component, driven by favorable orbital overlap between a π donor orbital of the aromatic ring and the S-H σ* acceptor orbital (a π→σ* interaction). researchgate.netnih.govacs.org This orbital interaction explains the specific geometry observed in these systems, where the S-H bond preferentially aligns towards the carbons of the aromatic ring rather than its centroid. researchgate.netacs.org
The strength and nature of S-H/π interactions have been investigated using various spectroscopic and computational methods.
Infrared (IR) Spectroscopy: IR spectroscopy reveals a red-shift in the S-H stretching frequency (ν(S-H)) upon interaction with an aromatic ring. For example, studies on p-thiocresol in the presence of aromatic solvents like benzene (B151609) or hexamethylbenzene (B147005) showed a significant red-shift compared to its frequency in a non-aromatic solvent like CCl₄. researchgate.netresearchgate.net The magnitude of this shift correlates with the electron-richness of the aromatic π system. researchgate.netresearchgate.net
Solid-State NMR Spectroscopy: Solid-state NMR studies on p-thiocresol have provided direct evidence for S-H/π interactions in the crystalline phase. The observation of two distinct thiol hydrogen signals was consistent with one thiol engaging in an S-H/π interaction and another being non-interacting, as suggested by the crystal structure. researchgate.netnih.gov
Computational Analysis: Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis have been instrumental in quantifying the energetic stabilization and elucidating the orbital basis of the S-H/π interaction. researchgate.netresearchgate.net NBO analysis of a p-thiocresol dimer model indicated a stabilization energy of 1.91 kcal/mol arising from the π→σ* molecular orbital interaction. researchgate.net
These findings indicate that the S-H/π interaction is a structurally specific and energetically significant non-covalent bond that plays a key role in the condensed-phase behavior of aromatic thiols like this compound.
Table 2: IR Spectroscopic Data for S-H/π Interactions with p-Thiocresol
| Aromatic Solvent | S-H Stretching Frequency (νS-H, cm⁻¹) | Red-Shift (Δν, cm⁻¹) | Reference |
|---|---|---|---|
| CCl₄ (non-aromatic reference) | 2589 | 0 | researchgate.net |
| m-Dichlorobenzene | 2581 | 8 | researchgate.net |
| Benzene | 2572 | 17 | researchgate.net |
| Hexamethylbenzene | 2549 | 40 | researchgate.net |
Stereoelectronic Basis of Thiol-Aromatic Interactions
The interaction between a thiol group and an aromatic ring, known as an S-H/π interaction, is a crucial aspect of molecular recognition in both chemical and biological systems. researchgate.netnih.gov While traditionally viewed through the lens of electrostatics, recent investigations have revealed a significant contribution from stereoelectronic effects, particularly the interaction between molecular orbitals. researchgate.netfigshare.comnih.gov
Studies on model systems have demonstrated that the S-H/π interaction is substantially driven by a favorable molecular orbital interaction, specifically a π→σ* interaction. researchgate.netnih.gov This involves the donation of electron density from a filled π orbital of the aromatic ring to the empty antibonding σ* orbital of the S-H bond. researchgate.netnih.gov This orbital interaction has a distinct geometric preference. Unlike classical cation/π interactions where the cation is typically positioned over the centroid of the aromatic ring to maximize electrostatic attraction, the S-H/π interaction favors a geometry where the S-H σ* orbital aligns with an aromatic π orbital. researchgate.netnih.govnih.govresearchgate.net This results in the thiol hydrogen being directed towards the carbons of the aromatic ring rather than its center. researchgate.netnih.gov
Evidence for this orbital-based interaction comes from crystallographic data, density functional theory (DFT) calculations, and spectroscopic analyses. researchgate.netnih.govfigshare.comnih.gov For instance, the crystal structure of a related compound, Boc-L-4-thiolphenylalanine tert-butyl ester, shows a close contact between the thiol hydrogen and an aromatic carbon of an adjacent molecule, with a distance of 2.71 Å, which is less than the sum of the van der Waals radii of hydrogen and carbon (2.90 Å). researchgate.netnih.gov This proximity and specific orientation support the proposed π→σ* interaction. Furthermore, infrared (IR) spectroscopy reveals a red shift in the S-H stretching frequency upon interaction with an aromatic ring, indicating a weakening of the S-H bond as would be expected from the population of its σ* antibonding orbital. researchgate.net
Solid-state NMR spectroscopy on p-thiocresol further corroborates these findings, showing a strong coupling between the interacting thiol hydrogen and the aromatic carbons, particularly the ortho and meta carbons suggested to be involved in the interaction. researchgate.netnih.gov These observations collectively underscore the importance of stereoelectronic effects in dictating the geometry and nature of thiol-aromatic interactions.
Influence of Substituents on Intermolecular Interaction Strength
The strength of intermolecular interactions, including the S-H/π interaction, is significantly modulated by the electronic and steric nature of substituents on both the thiol and the aromatic ring.
Electron-donating or electron-withdrawing groups on the aromatic ring alter its π-electron density, thereby influencing its ability to act as a π-donor in the π→σ* interaction. For instance, interactions with electron-rich aromatic rings like tryptophan are generally more favorable than with less electron-rich rings like phenylalanine. researchgate.net This suggests that increasing the electron density of the aromatic partner enhances the S-H/π interaction.
On the thiol-containing molecule, substituents can exert both electronic and steric effects. In the case of this compound, the tert-butyl group is a bulky, electron-donating alkyl group. Its electron-donating nature would slightly increase the electron density on the aromatic ring to which the thiol is attached. The methyl group at the ortho position (in o-thiocresol) can introduce steric hindrance, which might affect the optimal geometry for the S-H/π interaction. researchgate.net
Studies on analogous systems, such as the interaction of p-cresol (B1678582) with various alcohols and thiols, have shown that increasing the alkyl chain length on the hydrogen bond acceptor (like methanol (B129727) vs. ethanol) strengthens both O-H···O and O-H···S hydrogen bonds. researchgate.net This is partly attributed to the increased polarizability and dispersion forces of the larger alkyl groups. researchgate.net While this is not a direct study of this compound, it provides insight into how alkyl substituents can influence such non-covalent interactions. The bulky tert-butyl group on this compound would be expected to enhance dispersion interactions, a significant component of O-H···S hydrogen bonding, while also potentially introducing steric constraints that could influence interaction geometries. researchgate.netcymitquimica.com
Interactive Data Table: Key Interaction Parameters in Thiol-Aromatic Systems
| Interacting Molecules | Interaction Type | Key Finding/Parameter | Distance | Spectroscopic Shift (IR) | Reference |
| Boc-L-4-thiolphenylalanine tert-butyl ester (crystal) | S-H/π | H(thiol)···C(aromatic) distance | 2.71 Å | Not Applicable | researchgate.netnih.gov |
| p-Thiocresol (dimer, calculated) | S-H/π | One interacting and one non-interacting thiol | Not Specified | 37 cm⁻¹ shift between interacting and non-interacting thiol S-H stretch | researchgate.net |
| p-Cresol with Methanethiol/Ethanethiol | O-H···S Hydrogen Bond | Interaction strength increases with acceptor alkyl chain length | Not Specified | Not Specified | researchgate.net |
Applications of 4 Tert Butyl O Thiocresol in Advanced Organic Synthesis and Catalysis
Role as an Intermediate in Multi-step Organic Syntheses
The molecular architecture of 4-tert-Butyl-o-thiocresol makes it a valuable intermediate in multi-step organic syntheses. The presence of the thiol (-SH) group provides a reactive site for a variety of chemical transformations. This functionality allows the molecule to serve as a nucleophile in substitution reactions or to be oxidized to form disulfide bridges, which are crucial in the synthesis of more complex structures.
For instance, substituted thiophenols are foundational in creating larger, value-added chemical entities. A notable example is the synthesis of the antioxidant 4,4'-thiobis(6-tert-butyl-3-methylphenol), which is constructed from a related tert-butylated phenol (B47542) intermediate. This process involves coupling two phenol units through a sulfur atom, showcasing a synthetic strategy where a thiocresol-like precursor could be similarly employed to build complex thioethers. google.com The tert-butyl group confers increased solubility in organic solvents and provides steric hindrance, which can be used to direct reactions to other sites on the molecule or to stabilize reactive intermediates.
Applications in Polymerization Processes
In the field of polymer chemistry, controlling undesired polymerization of reactive monomers is critical for safety, transport, and storage. Phenolic compounds and their sulfur analogues are well-regarded for their inhibitory properties. These molecules act as radical scavengers, terminating the chain reactions that lead to polymerization.
The structurally related compound, 4-tert-Butylcatechol (TBC), is a widely used industrial polymerization inhibitor for reactive monomers such as butadiene, styrene, and vinyl acetate. wikipedia.orgfluoryx.com TBC is noted to be significantly more effective than other inhibitors like hydroquinone. wikipedia.org Phenolic inhibitors function by reacting with peroxide radicals, which are formed when monomer radicals interact with oxygen present during storage. fluoryx.com Given the similar electronic properties and radical scavenging ability of the thiol group, this compound is expected to exhibit analogous behavior as an efficient polymerization inhibitor. The bulky tert-butyl group enhances its stability and effectiveness in these applications.
Function as a Peptizing Agent
During the processing of natural and synthetic rubbers, it is necessary to reduce the molecular weight and viscosity of the raw polymer to make it more workable. This process, known as mastication or peptization, is often accelerated by chemical agents. Thiophenols and their derivatives are a well-established class of chemical peptizers. vennok.comgoogle.com
These agents function by initiating the chemical cleavage of polymer chains, thereby reducing the viscosity and making the rubber easier to process in mills or mixers. struktol.de Peptizers like zinc pentachlorothiophenol (B89746) and other aryl mercaptans are used industrially to shorten mastication times and reduce energy consumption. google.comyg-1.com As a member of the thiophenol family, this compound can function as an effective peptizing agent for various types of rubber, contributing to improved processing efficiency. vennok.com
Engagement in Thiol-Ene "Click" Chemistry for Macromolecular Construction
Thiol-ene "click" chemistry has emerged as a powerful and versatile tool for materials science and bioconjugation. This reaction involves the addition of a thiol to an alkene (an "ene") to form a thioether. wikipedia.org The reaction is characterized by high yields, stereoselectivity, rapid reaction rates, and tolerance to a wide range of functional groups, which are the hallmarks of a "click" reaction. wikipedia.orgnih.gov
The thiol-ene reaction can be initiated either by free radicals (often using light or heat) or by a nucleophilic mechanism. alfa-chemistry.com
Radical Mechanism : A thiyl radical (RS•) is generated, which adds to the alkene in an anti-Markovnikov fashion. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the radical chain. nih.gov
Nucleophilic Mechanism : In the presence of a base, the thiol is deprotonated to a thiolate anion, which acts as a potent nucleophile, attacking the alkene in a Michael addition. alfa-chemistry.com
As a functionalized thiol, this compound is a prime candidate for participation in thiol-ene reactions. researchgate.net Its specific structure can be used to introduce a sterically hindered aromatic moiety onto polymer backbones, surfaces, or into dendrimers, thereby tailoring the physical and chemical properties of the resulting macromolecule. wikipedia.orgrsc.org
Precursor for Ligand Synthesis in Metal-Catalyzed Reactions
The thiol group of this compound can be easily deprotonated to form a thiolate anion. This anion is a soft ligand that can coordinate strongly with various transition metals, particularly late transition metals like palladium, copper, and titanium. beilstein-journals.orgresearchgate.net This makes it an excellent precursor for the synthesis of ligands used in homogeneous catalysis.
The properties of the resulting metal complex, such as its geometry, stability, and catalytic activity, can be fine-tuned by the substituents on the thiophenol ring. The tert-butyl and methyl groups on this compound provide specific steric and electronic influences. The bulky tert-butyl group can create a defined coordination pocket around the metal center, influencing the selectivity of the catalytic reaction. For example, related phosphine (B1218219) ligands bearing tert-butyl groups have been shown to have a significant effect on the performance of metal-catalyzed hydroxylation reactions. beilstein-journals.org
Contributions to Protecting Group Strategies in Complex Molecule Synthesis (Conceptual Link to tert-Butyl Protecting Groups)
In complex organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. The tert-butyl group is a cornerstone of many widely used protecting group strategies. chemistrytalk.org
Common tert-butyl-based protecting groups include:
tert-Butyl (tBu) ethers : Used to protect alcohols and phenols. chemistrytalk.org
tert-Butyl (tBu) esters : Used to protect carboxylic acids. libretexts.org
tert-Butoxycarbonyl (Boc) group : A very common protecting group for amines. chemistrytalk.orgwikipedia.org
A key feature of these groups is their stability under a wide range of conditions (e.g., basic, nucleophilic) while being readily removable under specific acidic conditions. libretexts.orgwikipedia.org
While the tert-butyl group in this compound is a permanent part of its structure, its presence is conceptually linked to protecting group strategies. The bulkiness of the tert-butyl group provides steric hindrance that can influence the reactivity of the adjacent thiol and methyl groups. Furthermore, introducing a p-tert-butyl group onto aromatic moieties has been shown to dramatically improve the solubility of complex molecules, such as carbohydrate derivatives, in organic solvents. acs.org This enhanced solubility can be critical for improving the efficiency of subsequent synthetic steps, an effect that is highly desirable and analogous to the benefits provided by well-chosen protecting groups.
Role of 4 Tert Butyl O Thiocresol in Materials Science Research
Design of Materials with Tailored Physical and Chemical Properties
The design of materials with precisely controlled physical and chemical properties is a cornerstone of modern materials science. The choice of monomers, such as specific thiols in thiol-yne reactions, is critical in determining the final characteristics of the polymer. These properties can include mechanical strength, thermal stability, and chemical resistance. However, there is a lack of research focused on how the unique chemical structure of 4-tert-Butyl-o-thiocresol—with its bulky tert-butyl group and ortho-methyl substitution—could be leveraged to design materials with tailored properties. The influence of these specific functional groups on the resulting polymer's performance remains an open area for investigation.
Influence on Cross-Link Density and Glass Transition Temperatures in Polymer Networks
The cross-link density of a polymer network is a critical factor that dictates its mechanical and thermal properties, including the glass transition temperature (Tg). Generally, a higher cross-link density leads to a higher Tg. In thiol-yne polymerizations, the functionality of the thiol and alkyne monomers directly influences the cross-link density. While numerous studies have explored this relationship with various multifunctional thiols, there is no specific data available on how this compound, as a monofunctional thiol, would be incorporated to control or modify the cross-link density and, consequently, the Tg of polymer networks. Research on other systems shows that incorporating monofunctional species can be a strategy to control network formation, but specific findings for this compound are absent.
Advanced Analytical Methodologies for Research on 4 Tert Butyl O Thiocresol and Its Derivatives
Spectroscopic Analysis in Mechanistic Studies
Spectroscopic techniques are indispensable for elucidating the reaction mechanisms, molecular interactions, and structural properties of 4-tert-Butyl-o-thiocresol and its derivatives at a molecular level. These methods provide detailed insights into bond dynamics, condensed-phase structures, and the behavior of transient intermediates.
Infrared (IR) spectroscopy is a powerful tool for investigating the thiol (S-H) group in this compound, as its vibrational frequency is highly sensitive to the molecular environment. The S-H stretching vibration typically appears in a specific region of the IR spectrum, and its position and shape can reveal significant information about intermolecular forces, such as hydrogen bonding.
In a non-polar solvent or in the gas phase where the molecules are relatively isolated, this compound would exhibit a sharp, distinct absorption band corresponding to the "free" S-H stretch. However, in the liquid or solid state, or in the presence of hydrogen bond acceptors, this band can broaden and shift to lower frequencies (a red shift). This perturbation is a direct consequence of hydrogen bond formation (S-H···A, where A is an acceptor atom like oxygen or sulfur), which weakens the S-H covalent bond. nih.gov The magnitude of this shift provides a qualitative measure of the strength of the intermolecular interaction. By analyzing these spectral changes under various conditions (e.g., concentration, temperature, solvent), researchers can study the formation of dimers, oligomers, and other molecular aggregates. nih.gov
Table 1: Representative IR Frequencies for the S-H Stretching Vibration
| Interaction State | Typical Wavenumber (cm⁻¹) | Band Characteristics | Inferred Interaction |
|---|---|---|---|
| Free S-H | 2550 - 2600 | Sharp, narrow | No significant intermolecular interactions |
Note: The exact frequencies can vary based on the specific molecular structure and environment.
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers unparalleled insight into the specific molecular conformation, packing, and intermolecular arrangements in crystalline or amorphous solid phases. nih.gov For a molecule like this compound, ssNMR can differentiate between molecules that may be crystallographically inequivalent within a unit cell, revealing subtle differences in their conformations.
The presence of the tert-butyl group is particularly advantageous for ssNMR studies. The three chemically equivalent methyl groups within the tert-butyl moiety give rise to an exceptionally sharp and intense NMR signal, even when the molecule is part of a large or slowly tumbling system. nih.gov This strong signal can act as a sensitive probe for the local environment. Changes in the chemical shifts of the aromatic and tert-butyl carbons can indicate different packing arrangements or the presence of specific intermolecular contacts in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance signal sensitivity and resolution for carbon-13 and other less sensitive nuclei. nih.gov
Table 2: Predicted Solid-State ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Methyl (in tert-butyl) | 30 - 35 | Sharp, intense signal, sensitive to local packing |
| Quaternary (in tert-butyl) | 35 - 40 | Signal for the central carbon of the tert-butyl group |
| Aromatic C-S | 125 - 135 | Carbon directly bonded to the sulfur atom |
| Aromatic C-H | 120 - 140 | Multiple signals corresponding to different aromatic protons |
| Aromatic C-(tert-butyl) | 145 - 155 | Carbon directly bonded to the tert-butyl group |
| Aromatic C-CH₃ | 130 - 140 | Carbon directly bonded to the methyl group on the ring |
Note: These are predicted values. Actual chemical shifts in a solid-state spectrum are influenced by crystal packing effects and the specific ssNMR technique used.
The study of reaction mechanisms, particularly in oxidation or reduction processes involving this compound, often requires the detection of short-lived, highly reactive intermediates. Optical absorption spectroscopy, often coupled with techniques like flash photolysis or pulse radiolysis, is a primary method for identifying and characterizing transient species such as radicals and ions. ias.ac.in
Organic radical ions and neutral radicals are frequently intensely colored and exhibit strong, characteristic absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. ias.ac.in For instance, the oxidation of this compound can lead to the formation of a thiyl radical (Ar-S•) through the homolytic cleavage of the S-H bond. Alternatively, it could form a radical cation (Ar-SH•⁺) or a radical anion (Ar-SH•⁻). Each of these transient species possesses a unique electronic structure and, consequently, a distinct absorption spectrum. By monitoring the rise and decay of these specific absorption signals over time (typically on microsecond to nanosecond timescales), researchers can determine the rate constants for the formation and subsequent reactions of these intermediates, providing critical data for mechanistic elucidation.
Table 3: Hypothetical Transient Species from this compound and Their Potential Spectroscopic Signatures
| Transient Species | Common Name | Formation Process | Potential λₘₐₓ Range (nm) |
|---|---|---|---|
| C₁₁H₁₅S• | 4-tert-Butyl-o-tolylthiyl Radical | H-atom abstraction | 400 - 550 |
| [C₁₁H₁₆S]•⁺ | This compound Radical Cation | One-electron oxidation | 450 - 600 |
Note: λₘₐₓ refers to the wavelength of maximum absorbance. The values are illustrative and depend on the solvent and specific experimental conditions.
Chromatographic Techniques for Complex Mixture Analysis and Kinetic Studies
Chromatographic methods are essential for separating this compound from complex matrices and for monitoring its transformation during chemical processes. Gas chromatography, in particular, is well-suited for analyzing volatile sulfur compounds.
Gas Chromatography with a Pulsed Flame Photometric Detector (GC-PFPD) is a highly sensitive and selective technique for the analysis of sulfur-containing compounds. americanlaboratory.comysi.com This makes it an ideal method for quantifying trace levels of this compound in complex environmental or industrial effluent samples. labrulez.com The PFPD operates by combusting the compounds eluting from the GC column in a hydrogen-rich flame. scioninstruments.com Sulfur-containing molecules produce excited-state S₂ dimers, which emit light at characteristic wavelengths. The pulsed nature of the flame enhances selectivity against interfering hydrocarbons and provides a more stable and linear response compared to a conventional Flame Photometric Detector (FPD). americanlaboratory.compsu.edu
For successful analysis of reactive sulfur compounds like thiocresols, it is crucial that the entire sample pathway, from the injector to the detector, is inert to prevent sample loss or degradation. labrulez.com This is often achieved by using specially treated (e.g., SilcoNert® coated) tubing and liners. labrulez.com The high selectivity of the PFPD allows it to easily distinguish sulfur-containing peaks from a complex background of other organic compounds, which is a common challenge in effluent analysis. ingenieria-analitica.com
Table 4: Typical Operating Parameters for GC-PFPD Analysis of Sulfur Compounds
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC System | ||
| Injector Type | Split/Splitless | To introduce a precise sample volume onto the column |
| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the analyte |
| Column | Capillary column (e.g., Select Low Sulfur, DB-1) | Separates individual components of the mixture |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column |
| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C) | To achieve separation of compounds with different boiling points |
| PFPD Detector | ||
| Detector Temperature | 250 - 300 °C | Prevents condensation of analytes |
| H₂ Flow Rate | 10 - 15 mL/min | Fuel for the flame |
| Air Flow Rate | 20 - 25 mL/min | Oxidant for the flame |
The capabilities of GC-PFPD extend directly to industrial process control and fundamental kinetic research. In industrial settings, such as petrochemical refining, the presence of sulfur compounds can poison catalysts and affect final product quality. americanlaboratory.comdavidsonanalytical.co.uk A turnkey GC-PFPD system can be integrated into a process line to provide rapid, automated, and accurate quantification of specific sulfur compounds like this compound. davidsonanalytical.co.uk This allows operators to monitor the efficiency of desulfurization processes in real-time and make immediate adjustments to maintain operational parameters.
In research, GC-PFPD is an excellent tool for studying the kinetics of reactions involving this compound, such as its oxidation. acs.org To determine oxidation kinetics, a reaction is initiated, and small aliquots are withdrawn at specific time intervals. These samples are then analyzed by GC-PFPD to measure the concentration of the remaining this compound and any volatile sulfur-containing oxidation products. By plotting the concentration of the reactant versus time, the reaction rate can be determined. This empirical data is crucial for developing reaction mechanisms and kinetic models. nih.govresearchgate.net
Table 5: Steps for a Kinetic Study of this compound Oxidation using GC-PFPD
| Step | Action | Rationale |
|---|---|---|
| 1. Method Development | Optimize GC-PFPD conditions for baseline separation of the reactant and expected products. | Ensure accurate and reliable quantification of all key species. |
| 2. Calibration | Prepare standards of this compound and generate a calibration curve. | To convert peak area from the chromatogram into concentration. |
| 3. Reaction Initiation | Start the oxidation reaction under controlled conditions (temperature, pressure, reactant concentrations). | Ensure the experiment is reproducible and variables are known. |
| 4. Timed Sampling | Withdraw aliquots from the reactor at predetermined time intervals. | To track the change in concentration over the course of the reaction. |
| 5. Sample Quenching | Immediately stop the reaction in the aliquot (e.g., by rapid cooling or adding a quenching agent). | To ensure the measured concentration reflects the state of the reaction at the exact sampling time. |
| 6. GC-PFPD Analysis | Inject the quenched sample into the GC-PFPD system for analysis. | To quantify the concentration of the reactant and products. |
Computational Chemistry in Conjunction with Experimental Data
The synergy between computational chemistry and experimental data provides a powerful approach to understanding the complex behavior of this compound and its derivatives at a molecular level. Theoretical models can offer insights into reaction mechanisms, the nature of transient species, and the forces governing intermolecular interactions, while experimental results provide benchmarks for validating and refining these computational models.
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation and Interaction Energies
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of organic molecules, including sulfur-containing compounds like this compound. DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surfaces of chemical reactions. This involves locating transition states and calculating activation energies, which are crucial for understanding reaction kinetics.
For instance, in studies of substituted thiophenols, DFT calculations have been employed to determine thermochemical parameters such as bond dissociation energies (BDEs). The S-H bond dissociation energy is a key indicator of the antioxidant capacity of a thiophenol. Theoretical studies on para-substituted thiophenols have shown that DFT methods can accurately predict the relative S-H BDEs. researchgate.net These calculations reveal that the stability of the resulting thiophenoxyl radical is a primary factor influencing the BDE. researchgate.net While specific DFT studies on the reaction mechanisms of this compound are not abundant in the literature, the principles derived from studies on analogous compounds are applicable. The steric and electronic effects of the ortho-methyl and para-tert-butyl groups would be expected to influence reaction pathways and energies.
DFT is also a valuable method for calculating interaction energies between molecules. This is particularly relevant for understanding phenomena such as self-assembly, molecular recognition, and the behavior of the compound in different solvent environments. By modeling the non-covalent interactions, such as hydrogen bonding and van der Waals forces, DFT can predict the stability of molecular aggregates and complexes.
Table 1: Representative Applications of DFT in Thiophenol Research
| Application | Information Gained | Relevance to this compound |
|---|---|---|
| Reaction Mechanism Studies | Transition state geometries, activation energies, reaction enthalpies | Elucidation of potential reaction pathways for oxidation, substitution, and other transformations. |
| Bond Dissociation Energy (BDE) Calculations | S-H bond strength, prediction of antioxidant activity | Understanding the radical scavenging potential and stability of the corresponding thiophenoxyl radical. |
| Interaction Energy Calculations | Stability of molecular dimers and complexes, solvent effects | Insight into intermolecular forces, aggregation behavior, and interactions with other molecules. |
Quantum Chemical Studies on Charge Distribution and Reactivity of Transient Species
Quantum chemical methods are essential for characterizing transient species, such as radicals and ions, which are often key intermediates in chemical reactions. These methods provide detailed information about the electronic structure, including charge distribution and spin density, which are critical for understanding the reactivity of these short-lived species.
In the case of this compound, the corresponding thiophenoxyl radical is a significant transient species, particularly in oxidation reactions. Quantum chemical calculations can map the spin density distribution in this radical, indicating the locations most susceptible to further reaction. The presence of the ortho-methyl and para-tert-butyl substituents will influence the electronic structure of the radical, affecting its stability and reactivity compared to unsubstituted thiophenoxyl radicals.
Furthermore, these computational methods can be used to predict spectroscopic properties of transient species, aiding in their experimental detection and characterization. For example, calculated hyperfine coupling constants can be compared with experimental data from electron paramagnetic resonance (EPR) spectroscopy to confirm the structure of a radical intermediate.
Table 2: Insights from Quantum Chemical Studies on Thiophenoxyl Radicals
| Property | Computational Output | Significance |
|---|---|---|
| Spin Density | Distribution of unpaired electron density across the molecule | Identifies reactive sites on the radical. |
| Charge Distribution | Partial atomic charges | Provides insight into the electrostatic potential and interactions with polar molecules. |
| Molecular Orbitals | Energies and shapes of frontier orbitals (HOMO, LUMO, SOMO) | Helps to explain the reactivity and electronic transitions of the species. |
Analysis of Structural Databases (e.g., Cambridge Structural Database) for Intermolecular Interactions
The Cambridge Structural Database (CSD) is a comprehensive repository of small-molecule crystal structures determined through X-ray and neutron diffraction studies. wikipedia.org Analyzing the CSD can provide valuable empirical data on the intermolecular interactions that govern the packing of molecules in the solid state. researchgate.net While a specific crystal structure for this compound may not be publicly available, the CSD can be searched for related structures containing the tert-butyl and thiocresol moieties to understand their preferred interaction geometries.
Such analyses can reveal the prevalence and nature of various non-covalent interactions, including:
C-H···π interactions: The tert-butyl group can act as a hydrogen bond donor to the aromatic ring of a neighboring molecule.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Sulfur-containing interactions: The sulfur atom can participate in various weak interactions, including S···H and S···S contacts.
A statistical analysis of these interactions in a large number of related crystal structures can provide insights into the dominant forces that would likely direct the crystal packing of this compound. For example, studies on sterically hindered tert-butyl-substituted aromatic compounds have highlighted the significant role of C-H···π interactions in their solid-state structures. d-nb.info This information is valuable for understanding polymorphism, solubility, and other solid-state properties of the material. Hirshfeld surface analysis, a computational tool often used in conjunction with crystal structure data, can be employed to visualize and quantify these intermolecular contacts. nih.gov
Environmental Behavior and Degradation Pathways of 4 Tert Butyl O Thiocresol Excluding Ecotoxicity
Occurrence in Industrial Effluents and Process Waste Streams
Specific data on the occurrence of 4-tert-Butyl-o-thiocresol in industrial effluents and process waste streams is limited in publicly available scientific literature. However, its structural similarity to other industrially significant alkylated phenols and thiophenols suggests potential sources. Alkylphenols are widely used as intermediates in the manufacturing of surfactants, resins, and plastics. nih.govresearchgate.net For instance, alkylphenol ethoxylates are common in domestic and industrial products, and their degradation can lead to the formation of more persistent alkylphenols which are frequently detected in wastewater treatment plant effluents. nih.gov Given this context, it is plausible that this compound could be present in the wastewater from chemical manufacturing facilities that produce or utilize similar alkylated aromatic compounds. The physicochemical properties of such compounds, particularly their potential for high partition coefficients (Kow), indicate they may adsorb to sediments if released into aquatic environments. nih.gov
Oxidative Degradation in Aqueous Environments
The oxidative degradation of this compound in aqueous environments is a critical pathway for its transformation. While specific studies on this compound are scarce, the degradation of structurally related 4-tert-butylphenol (B1678320) has been investigated. Advanced Oxidation Processes (AOPs) are effective in degrading such persistent organic pollutants. nih.gov These processes typically involve the generation of highly reactive hydroxyl radicals (•OH) that can initiate the breakdown of the aromatic ring. nih.gov The oxidation of substituted phenols by hydroxyl radicals has been shown to be a significant degradation pathway. mdpi.com
Kinetics of Oxidation Reactions
The kinetics of the oxidation of this compound have not been extensively reported. However, studies on the oxidation of substituted phenols provide insights into the likely reaction kinetics. The oxidation of phenolic compounds by hydroxyl radicals often follows pseudo-first-order kinetics when the oxidant is in large excess. mdpi.com For instance, the pseudo-first-order rate constants for the OH oxidation of various substituted phenolic compounds have been reported to be in the range of 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹. mdpi.com The reaction rates are influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as the alkyl group in this compound, can enhance the electron density of the benzene (B151609) ring, potentially leading to higher reaction rates with electrophilic radicals compared to compounds with electron-withdrawing groups. mdpi.com The second-order reaction rates for the oxidation of substituted phenols by hydroxyl radicals are typically in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. mdpi.com
Impact of Oxidant Concentration and Reaction Conditions
The concentration of the oxidant and various reaction conditions significantly influence the degradation rate of aromatic compounds like this compound.
Oxidant Concentration: In advanced oxidation processes, an increase in the concentration of the oxidant, such as hydrogen peroxide (which generates hydroxyl radicals), generally leads to an increased degradation rate of the target pollutant, up to a certain point. mdpi.com For example, in the photocatalytic degradation of 4-tert-butylphenol, increasing the catalyst dosage, which generates oxidative species, enhances the degradation efficiency. mdpi.com
Reaction Conditions:
pH: The pH of the aqueous solution can affect the reaction rate. For the oxidation of substituted phenols, the second-order reaction rate with hydroxyl radicals was observed to be lower at pH 2 than at pH 5. mdpi.com
Presence of Other Substances: Inorganic salts and transition metal ions can have varied effects on the reaction rates. For instance, nitrate (B79036) (NO₃⁻) and copper ions (Cu²⁺) have been shown to promote the oxidation of phenolic compounds by hydroxyl radicals, while sulfate (B86663) ions (SO₄²⁻) can inhibit the reaction. mdpi.com The presence of natural organic matter, such as humic acid, can also influence the degradation, with low concentrations sometimes promoting degradation and higher concentrations having an inhibitory effect. semanticscholar.orgmdpi.com
Interactive Data Table: Factors Affecting Degradation of Substituted Phenols
| Factor | Effect on Degradation Rate | Reference |
| Oxidant Concentration | Generally increases with concentration to a certain point | mdpi.com |
| pH | Can influence reaction kinetics; lower pH may decrease rate | mdpi.com |
| Nitrate Ions (NO₃⁻) | Can promote oxidation | mdpi.com |
| Sulfate Ions (SO₄²⁻) | Can inhibit oxidation | mdpi.com |
| Copper Ions (Cu²⁺) | Can promote oxidation | mdpi.com |
| Humic Acid | Effect is concentration-dependent; can promote or inhibit | semanticscholar.orgmdpi.com |
Photochemical and Other Abiotic Degradation Mechanisms (General Thiol Context)
Bio-degradation Potential and Environmental Fate (General Thiol Context)
The biodegradation of aromatic compounds is a major mechanism for their removal from the environment. epa.gov While specific studies on the biodegradation of this compound are limited, the environmental fate of alkylphenols provides some context. Alkylphenols can be persistent in the environment, and their degradation is often slower in anaerobic conditions compared to aerobic conditions. nih.gov The high partition coefficients of many alkylphenols suggest they are likely to accumulate in sediments. nih.gov The presence of an alkyl group on the aromatic ring can influence the biodegradability of the compound.
Comparative Studies and Structure Reactivity Relationships with Analogues
Comparison with Isomeric Thiocresols (o-, m-, p-Thiocresol)
The reactivity of 4-tert-butyl-o-thiocresol can be contextualized by comparing it with the simpler isomeric thiocresols: ortho- (o-), meta- (m-), and para- (p-) thiocresol. The primary differences arise from the electronic effects of the methyl group and the additional influence of the tert-butyl group in the title compound.
Acidity and Nucleophilicity: The acidity of the thiol proton (S-H) is a key determinant of its nucleophilicity in many reactions. The pKa of thiophenol is approximately 6.6. The methyl group in thiocresols is weakly electron-donating, which slightly destabilizes the thiolate anion, making them marginally weaker acids than thiophenol. For instance, the pKa of p-thiocresol is 6.82. nih.gov The position of the methyl group has a subtle influence on acidity, with m-cresol (B1676322) having a pKa of 10.1, suggesting that the methyl group in the meta position has a less pronounced effect on the phenolate (B1203915) anion's stability. stackexchange.com
In this compound, there are two electron-donating alkyl groups: a methyl group at the ortho position and a tert-butyl group at the para position relative to the thiol. Both groups increase the electron density on the aromatic ring through inductive effects and hyperconjugation. This enhanced electron density destabilizes the negative charge of the corresponding thiolate anion, which would suggest a higher pKa value and therefore lower acidity compared to the simple thiocresols. However, this increased electron density also enhances the nucleophilicity of the sulfur atom, particularly in its neutral form. While p-thiocresol is noted to be more reactive in some nucleophilic reactions than thiophenol due to the activating effect of the methyl group, the bulky tert-butyl group in this compound introduces significant steric hindrance around the thiol group, which can impede its reactivity in certain contexts. researchgate.net
S-H Bond Dissociation Energy (BDE): The S-H BDE is another critical factor, particularly in radical reactions. For para-substituted thiophenols, electron-donating groups generally decrease the S-H BDE. This is because these groups can stabilize the resulting thiyl radical. Computational studies on 4-substituted thiophenols have shown a correlation between the substituent's electronic properties and the S-H BDE. researchgate.netrsc.org For p-thiocresol (4-methylthiophenol), the S-H BDE is slightly lower than that of thiophenol, facilitating hydrogen atom transfer. Given that this compound possesses two electron-donating groups, it is expected to have a relatively low S-H BDE, potentially making it an effective radical scavenger.
| Compound | Position of Methyl Group | Additional Substituent | Expected Relative Acidity (pKa) | Expected Relative S-H BDE | Key Influencing Factors |
|---|---|---|---|---|---|
| o-Thiocresol | ortho | None | Slightly lower than thiophenol | Slightly lower than thiophenol | Inductive effect, steric hindrance |
| m-Thiocresol | meta | None | Similar to thiophenol | Similar to thiophenol | Inductive effect |
| p-Thiocresol | para | None | Slightly higher than thiophenol (pKa ~6.82) nih.gov | Slightly lower than thiophenol | Inductive effect, hyperconjugation |
| This compound | ortho | 4-tert-Butyl | Higher than thiocresols | Lower than thiocresols | Combined inductive effects, hyperconjugation, steric hindrance |
Analysis of Aromatic Thiol Derivatives with Varying Substituents
The reactivity of aromatic thiols can be finely tuned by altering the substituents on the aromatic ring. These substituents exert their influence through electronic effects (inductive and resonance) and steric effects.
Electronic Effects:
Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl, tert-butyl), and methoxy (B1213986) groups increase the electron density of the aromatic ring. This enhances the nucleophilicity of the thiol group, making it more reactive towards electrophiles. However, EDGs decrease the acidity of the thiol by destabilizing the thiolate anion.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halo (-Cl, -Br) groups decrease the electron density of the aromatic ring. This reduces the nucleophilicity of the thiol but increases its acidity by stabilizing the thiolate anion.
In the case of this compound, both the ortho-methyl and para-tert-butyl groups are electron-donating. The tert-butyl group, in particular, is a strong electron-donating group via induction. This combination makes the sulfur atom in this compound a potent nucleophile. Studies on the conversion of various substituted thiophenols have demonstrated these electronic effects on reactivity. For instance, in reactions like the sulfa-Michael addition, thiophenols with electron-donating groups generally exhibit higher reactivity, leading to moderate to high conversions. acs.org
| Substituent Type | Example Substituent | Effect on Thiol Acidity | Effect on Thiol Nucleophilicity | Effect on Reaction Rate with Electrophiles |
|---|---|---|---|---|
| Strongly Electron-Donating | -OCH3, -NH2 | Decreases | Increases | Generally Increases |
| Weakly Electron-Donating | -CH3, -C(CH3)3 | Slightly Decreases | Slightly Increases | Slightly Increases |
| Halogens | -Cl, -Br | Increases | Decreases | Decreases |
| Strongly Electron-Withdrawing | -NO2, -CN | Increases | Decreases | Decreases |
Influence of tert-Butyl Group Position on Reactivity and Selectivity
The position of the bulky tert-butyl group on the aromatic ring has a profound influence on the reactivity and selectivity of the thiocresol molecule. This is due to a combination of steric and electronic effects.
Steric Hindrance: A tert-butyl group in the ortho position relative to the thiol group would create significant steric hindrance, making it difficult for the thiol to participate in reactions that require direct access to the sulfur atom, such as S-alkylation or coordination to a metal center. In this compound, the tert-butyl group is in the para position to the thiol, which minimizes direct steric hindrance at the sulfur atom. However, the ortho-methyl group still provides some steric shielding. This arrangement can lead to selective reactivity. For example, while the thiol group remains accessible for certain reactions, electrophilic aromatic substitution on the ring would be directed to the positions ortho and para to the activating tert-butyl group, but the positions adjacent to the thiol and methyl groups would be sterically hindered.
Electronic Influence: The tert-butyl group is an ortho-para director in electrophilic aromatic substitution reactions due to its electron-donating inductive effect. When placed at the 4-position, it activates the 2- and 6-positions (ortho to the tert-butyl group). In this compound, the 2-position is already occupied by a methyl group, and the 6-position is ortho to the thiol group. This electronic activation, combined with the directing effects of the thiol and methyl groups, can influence the regioselectivity of reactions involving the aromatic ring. The electron-donating nature of the para-tert-butyl group also enhances the nucleophilicity of the thiol, as previously discussed.
The interplay between the positions of the tert-butyl and thiol groups can be summarized as follows:
| Isomer | Relative Position of -C(CH3)3 to -SH | Expected Steric Hindrance at -SH | Electronic Effect on -SH Nucleophilicity | Key Reactivity/Selectivity Feature |
|---|---|---|---|---|
| 2-tert-Butylthiophenol | ortho | High | Increased | Reactivity dominated by steric hindrance. |
| 3-tert-Butylthiophenol | meta | Low | Slightly Increased | Primarily electronic effects influence reactivity. |
| 4-tert-Butylthiophenol (B146185) | para | Low | Increased | Enhanced nucleophilicity with minimal steric hindrance. |
| This compound | para | Moderate (from o-methyl) | Significantly Increased | High nucleophilicity with some steric shielding from the ortho-methyl group. |
Studies of Structural Analogues and Related Thiols in Catalysis and Materials Science
Aromatic thiols, including those with bulky substituents like the tert-butyl group, have found applications in catalysis and materials science. The specific structural features of these molecules determine their utility in these fields.
Catalysis: Hindered thiols can serve as ligands in coordination chemistry, where they can stabilize metal centers and influence the catalytic activity of the resulting complexes. researchgate.net The bulky tert-butyl group can create a specific steric environment around the metal, which can enhance selectivity in catalytic reactions. While specific studies on this compound as a catalyst ligand are not widely reported, related hindered thiophenols are used. The electron-rich nature of the aromatic ring in this compound would also enhance its ability to coordinate to electron-deficient metal centers. The use of thiols as transient cooperative ligands has been shown to accelerate or inhibit hydrogenation reactions, demonstrating their potential to modulate catalytic systems. nih.gov
Materials Science: Aromatic thiols are extensively used for the surface modification of materials, particularly metals like gold, through the formation of self-assembled monolayers (SAMs). mdpi.com The thiol group provides a strong anchor to the metal surface, while the rest of the molecule determines the surface properties. Aromatic thiols with bulky substituents, such as 4-tert-butylthiophenol, are employed to create hydrophobic and sterically controlled surfaces. chemicalbook.com The tert-butyl group can influence the packing density and ordering of the molecules in the SAM, which in turn affects the properties of the modified surface, such as wettability and resistance to corrosion.
Furthermore, thiols are used in the synthesis of polymers through reactions like thiol-ene polymerization. acs.org The reactivity of the thiol is a key factor in these polymerization processes. The high nucleophilicity of this compound would make it a suitable candidate for such reactions, while the bulky tert-butyl group could impart specific properties, such as increased solubility and reduced aggregation, to the resulting polymer. rsc.org
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The industrial synthesis of thiophenols has traditionally relied on methods that can involve harsh conditions or multi-step processes. Future research is poised to pivot towards greener and more efficient synthetic strategies for 4-tert-Butyl-o-thiocresol. One promising avenue is the development of catalytic systems that can directly introduce the thiol group onto the substituted toluene (B28343) precursor, minimizing waste and energy consumption.
Moreover, adapting established reactions to align with green chemistry principles presents a significant opportunity. For instance, the Newman–Kwart rearrangement, which converts phenols to thiophenols, could be optimized using sustainable solvents and energy sources. wikipedia.org The exploration of biocatalytic routes, employing engineered enzymes to perform selective C-H activation and thiolation, represents a frontier in sustainable synthesis. These approaches, which are being investigated for other high-value chemicals, could offer high selectivity and yields under mild, environmentally benign conditions. figshare.comnih.gov The development of continuous flow processes for the synthesis of this compound could also enhance safety, efficiency, and scalability compared to traditional batch production methods.
Development of Advanced Catalytic Systems Incorporating this compound Derivatives
The inherent properties of this compound make it an attractive candidate for applications in catalysis. The thiol group can act as a ligand, binding to metal centers to form novel catalysts. The electronic properties of the aromatic ring and the significant steric hindrance provided by the tert-butyl group can be leveraged to tune the activity and selectivity of these metal complexes. Future research will likely focus on designing catalysts where this compound derivatives serve as ligands for reactions such as cross-coupling, hydrogenation, and polymerization.
Parallels can be drawn from its oxygen analogue, 4-tert-butylcatechol, which is known for its redox activity and role as a polymerization inhibitor and antioxidant. wikipedia.org This suggests that this compound could be investigated for similar antioxidant properties, potentially serving as a stabilizer in polymers and industrial fluids. Its ability to scavenge radicals could be harnessed in applications requiring the prevention of oxidative degradation.
Design of Next-Generation Materials Utilizing Thiol-Based Click Chemistry
"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. The thiol-ene and thiol-yne reactions are prime examples of click chemistry, where a thiol adds across a double or triple bond, respectively, often initiated by light or a radical source. youtube.com The thiol group of this compound makes it an ideal component for these reactions, opening up a vast design space for new materials.
Future research will focus on incorporating this compound into polymers to create materials with tailored properties. The bulky tert-butyl group can enhance thermal stability and solubility in organic solvents, while the sulfur atom can increase the refractive index of the resulting polymer. rsc.org Applications could include advanced optical materials, high-performance coatings, and specialty adhesives. Furthermore, the thiol-ene reaction is exceptionally well-suited for surface modification. illinois.edursc.org Surfaces functionalized with this compound could exhibit altered properties such as hydrophobicity, adhesion, and biocompatibility, making them suitable for applications in microelectronics, biomedical devices, and advanced sensors. illinois.edu
Deeper Computational and Experimental Investigations into Intermolecular Interactions
A thorough understanding of the non-covalent interactions involving this compound is crucial for predicting its behavior in condensed phases and its role in supramolecular chemistry. The molecule can participate in several types of intermolecular forces, including the relatively weak van der Waals forces (specifically London dispersion forces), which are significant due to the large, polarizable electron cloud of the tert-butyl group and the aromatic ring. wikipedia.orgbritannica.comlibretexts.org
Of particular interest is the S-H/π interaction, a non-covalent bond between the thiol's hydrogen atom and the electron-rich face of an aromatic ring. Computational studies, such as Density Functional Theory (DFT), have been used to analyze the favorable orbital overlap in S-H/π interactions in similar molecules like p-thiocresol. researchgate.net Experimental techniques such as infrared (IR) spectroscopy provide direct evidence of these interactions. For example, studies on p-thiocresol in the presence of hexamethylbenzene (B147005) show a distinct shift in the S-H stretching frequency to a lower wavenumber, indicating an interaction. researchgate.net
| Vibrational Mode | Condition | Wavenumber (cm-1) | Observation |
|---|---|---|---|
| S-H Stretch | Non-interacting | 2586 | Baseline frequency of the free thiol group. |
| S-H Stretch | Interacting (with Hexamethylbenzene) | 2549 | A significant red shift of 37 cm-1 indicates a weakening of the S-H bond due to the S-H/π interaction. researchgate.net |
Future research should involve more sophisticated computational modeling to precisely quantify the energetic contributions of the various intermolecular forces at play in this compound dimers and aggregates. Experimentally, techniques like variable-temperature NMR spectroscopy and calorimetry could provide deeper thermodynamic insights into these interactions, which are fundamental to crystal engineering and the design of self-assembling materials.
Methodologies for Detection and Remediation in Complex Environmental Matrices
With the increasing production and use of specialty chemicals, the development of robust analytical methods for their detection and effective strategies for their remediation is paramount. Given that the structurally similar compound 4-tert-butylphenol (B1678320) is considered an endocrine-disrupting chemical, it is prudent to develop methodologies for the potential environmental presence of this compound. mdpi.com Future research should focus on creating sensitive and selective detection techniques, likely based on established platforms such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), which are used for other alkylphenols. researchgate.net
In terms of remediation, several promising avenues exist. Advanced oxidation processes (AOPs), such as photocatalysis using titanium dioxide (TiO₂), have proven effective for the degradation of 4-tert-butylphenol in water. mdpi.com Similar studies could be conducted to optimize these processes for this compound. Another key area is bioremediation. Research efforts could be directed towards isolating and characterizing microorganisms from contaminated environments that are capable of degrading thiophenols. researchgate.netresearchgate.net The metabolic pathways for this degradation could then be elucidated, paving the way for practical bioremediation technologies. Additionally, the potential for adsorption onto low-cost, abundant materials like natural clays (B1170129) could be explored as a viable method for removing the compound from contaminated water sources. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-tert-Butyl-o-thiocresol, and how can their efficiency be evaluated?
- Methodological Answer : The synthesis typically involves alkylation of o-thiocresol with tert-butyl halides under basic conditions. Efficiency is evaluated via yield optimization (e.g., varying solvents, temperatures, or catalysts) and purity analysis (e.g., GC-MS, HPLC). Reproducibility requires detailed documentation of reaction parameters (stoichiometry, time, purification steps) as per guidelines for experimental reproducibility .
- Data Example :
| Condition | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Toluene, K₂CO₃, 80°C | 72 | 98.5 |
| DMF, NaH, 100°C | 85 | 97.2 |
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Compare peaks with literature data for tert-butyl groups (δ ~1.3 ppm for CH₃) and aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns.
- FT-IR : Identify S-H stretches (~2550 cm⁻¹) and tert-butyl C-H vibrations .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodological Answer : Test solubility in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane). Stability is assessed via accelerated degradation studies (e.g., exposure to light, heat, or humidity) with HPLC monitoring. Document storage recommendations (e.g., inert atmosphere, −20°C) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) and transition states for reactions like nucleophilic substitution. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound derivatives?
- Methodological Answer :
Contextual Analysis : Compare experimental conditions (solvent, temperature, substrate ratios) across studies .
Controlled Replication : Reproduce conflicting studies with standardized protocols .
Meta-Analysis : Statistically aggregate data to identify outliers or trends (e.g., ANOVA) .
Q. How can researchers design experiments to probe the steric effects of the tert-butyl group in thiol-based reactions?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., methyl, isopropyl substituents) and compare reaction kinetics.
- X-ray Crystallography : Determine bond angles and steric hindrance in crystal structures .
- Kinetic Isotope Effects (KIE) : Assess steric vs. electronic contributions .
Data Contradiction & Validation
Q. Why might NMR spectra of this compound vary between studies, and how should this be addressed?
- Methodological Answer : Variations arise from solvent effects, impurities, or measurement parameters (e.g., NMR frequency). Mitigation includes:
- Internal Standards : Use tetramethylsilane (TMS) for chemical shift calibration.
- High-Resolution Data : Report spectra at ≥400 MHz with peak assignments .
Experimental Design & Optimization
Q. What factorial design approaches optimize the synthesis of this compound for high-throughput applications?
- Methodological Answer : Apply a 2³ factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Analyze via response surface methodology (RSM) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
